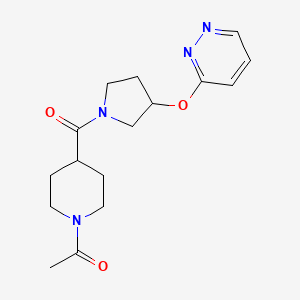

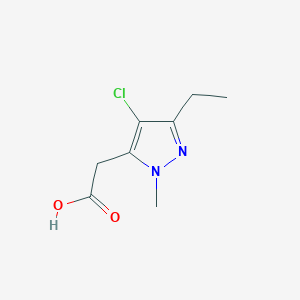

![molecular formula C16H13N5O2 B2509804 2-(2-呋喃基)-5-[5-甲基-1-(4-甲基苯基)-1H-1,2,3-三唑-4-基]-1,3,4-恶二唑 CAS No. 950254-05-4](/img/structure/B2509804.png)

2-(2-呋喃基)-5-[5-甲基-1-(4-甲基苯基)-1H-1,2,3-三唑-4-基]-1,3,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its wide range of biological and pharmacological activities. These activities make 1,3,4-oxadiazoles a privileged structure in drug chemistry, often explored for their potential as antimicrobial agents and in other therapeutic areas .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves the cyclization of carboxylic acid derivatives with hydrazides in the presence of dehydrating agents such as phosphorus oxychloride. Microwave irradiation has been employed to enhance the reaction rates and yields of such cyclizations, as demonstrated in the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles . Additionally, the synthesis of 2-furyl-5-(substituted)-1,3,4-oxadiazoles has been achieved using microwave irradiation of 2-furoic acid and ethanol, followed by hydrazinolysis and treatment with carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution patterns on the ring, particularly at the 2 and 5 positions, are critical for the biological activity of these compounds. The presence of aryl or heteroaryl groups, such as the furyl group, can significantly influence the electronic distribution and steric effects, thereby affecting the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

1,3,4-oxadiazoles can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the chloromethyl group in some 1,3,4-oxadiazole derivatives allows for further chemical modifications, such as nucleophilic substitution reactions, which can be used to synthesize a wide array of biologically active derivatives . The reactivity of these compounds can be further exploited in multicomponent reactions, such as the C–S bond formation and azide–alkyne cyclocondensation, to synthesize novel 1,3,4-oxadiazole derivatives with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds typically exhibit strong antibacterial activities, as seen in the case of 5-[2-(5-nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles, which have shown efficacy against Staphylococcus aureus . The introduction of various substituents can modulate the lipophilicity, electronic properties, and overall molecular geometry, which in turn can affect their solubility, stability, and biological activity .

科学研究应用

抗菌活性

含有 1,3,4-恶二唑的化合物(例如 2-(2-呋喃基)-5-[5-甲基-1-(4-甲基苯基)-1H-1,2,3-三唑-4-基]-1,3,4-恶二唑)因其抗菌特性而受到广泛研究。例如,Tien 等人(2016 年)合成了对细菌、霉菌和酵母菌表现出显着抗菌活性的衍生物。同样,Zhang 等人(2002 年)报道,他们合成的 2-(1-芳基-5-甲基-1,2,3-三唑-4-基)-1,3,4-恶二唑衍生物大多数对大肠杆菌和金黄色葡萄球菌等常见细菌菌株有效。Hirao、Kato 和 Hirota(1971 年)在对 5-[2-(5-硝基-2-呋喃基)-1-(4-硝基苯基)乙烯基]-1,3,4-恶二唑及其相关化合物的研究中也发现了对金黄色葡萄球菌的强抗菌活性 (Tien、Tran Thi Cam、Bui Manh 和 Dang,2016 年);(Zhang、Qiao、Xu、Zhang、Wang、Mao 和 Yu,2002 年);(Hirao、Kato 和 Hirota,1971 年)。

抗真菌和抗微生物特性

除了抗菌活性外,具有 1,3,4-恶二唑结构的化合物还显示出有前景的抗真菌和更广泛的抗微生物特性。Sindhu 等人(2013 年)合成了 2-芳基-5-((1-芳基-1H-1,2,3-三唑-4-基)甲硫基)-1,3,4-恶二唑,并评估了它们对各种细菌和真菌菌株的有效性。他们的研究结果表明显着的体外抗菌和抗真菌活性 (Sindhu、Singh、Khurana、Sharma 和 Aneja,2013 年)。

催化应用

1,3,4-恶二唑骨架在催化领域也引起兴趣。Bumagin 等人(2018 年)研究了取代的 1-(异恶唑-3-基)甲基-1H-1,2,3-三唑的合成,包括 2-(5-苯基异恶唑-3-基)-5-(2-(1-((5-(对甲苯基)异恶唑-3-基)甲基)-1H-1,2,3-三唑-4-基)乙基)-1,3,4-恶二唑,以及它们在钯 (II) 配合物中作为配体的用途。这些配合物是水性介质中 C-C 交叉偶联反应的高效催化剂,突出了这些结构在绿色化学中的潜力 (Bumagin、Kletskov、Petkevich、Kolesnik、Lyakhov、Ivashkevich、Baranovsky、Kurman 和 Potkin,2018 年)。

结构表征和药物开发

1,3,4-恶二唑衍生物已对其在药物开发中的潜力进行了结构表征。Meyer、Joussef、Gallardo 和 Bortoluzzi(2003 年)对两种恶二唑衍生物的结构进行了研究,这些衍生物用作合成新型潜在非肽血管紧张素受体拮抗剂的间隔物。这项研究对于了解此类化合物的分子结构和潜在药用至关重要 (Meyer、Joussef、Gallardo 和 Bortoluzzi,2003 年)。

属性

IUPAC Name |

2-(furan-2-yl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2/c1-10-5-7-12(8-6-10)21-11(2)14(17-20-21)16-19-18-15(23-16)13-4-3-9-22-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXVIQMLCMXGNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)

![1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2509728.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)

![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)